[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide
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Overview
Description
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide is a complex organic compound characterized by its unique structure, which includes a polyunsaturated hydrocarbon chain and a cyclopropyl group with deuterium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide typically involves multiple steps:
Formation of the Polyunsaturated Hydrocarbon Chain: This can be achieved through a series of Wittig reactions, starting from simpler aldehydes and phosphonium salts.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a Simmons-Smith reaction, where a zinc-copper couple is used to react with diiodomethane.
Deuterium Incorporation: Deuterium atoms can be incorporated using deuterated reagents during the cyclopropanation step.
Formation of the Azanide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the polyunsaturated hydrocarbon chain, leading to the formation of epoxides or hydroxylated products.
Reduction: Reduction reactions can target the double bonds in the hydrocarbon chain, converting them into single bonds and saturating the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide is used as a model compound to study reaction mechanisms and the effects of deuterium incorporation on reaction kinetics.
Biology
In biological research, this compound can be used to investigate the interactions between polyunsaturated fatty acids and cellular membranes, as well as the role of deuterium in biological systems.
Medicine
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as deuterated polymers with unique properties.
Mechanism of Action
The mechanism of action of [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide involves its interaction with molecular targets such as enzymes and receptors. The polyunsaturated hydrocarbon chain can insert into lipid bilayers, affecting membrane fluidity and function. The deuterium atoms may influence the compound’s metabolic pathways, leading to altered pharmacokinetics and dynamics.
Comparison with Similar Compounds
Similar Compounds
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]cyclopropylamine: Similar structure but without deuterium atoms.
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)methanamine: Similar structure with a methanamine group instead of an azanide group.
Uniqueness
The presence of deuterium atoms in [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide makes it unique, as deuterium can significantly alter the compound’s chemical and biological properties. This can lead to differences in reaction kinetics, metabolic stability, and overall biological activity compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C23H38N- |
---|---|
Molecular Weight |
332.6 g/mol |
IUPAC Name |
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide |
InChI |
InChI=1S/C23H38N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-24-23-20-21-23/h6-7,9-10,12-13,15-16,23H,2-5,8,11,14,17-22H2,1H3/q-1/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2 |
InChI Key |
MJHPEFHNXCSVPQ-KALLKTRHSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])[N-]CCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)[2H] |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC[N-]C1CC1 |
Origin of Product |
United States |
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